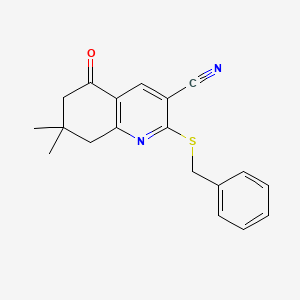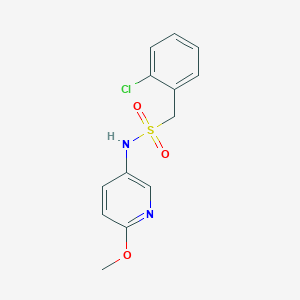![molecular formula C14H17N5S B5543567 5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)
5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of heterocyclic compounds known for their diverse chemical and biological properties. It's closely related to derivatives of 1,2,4-triazole, which are noted for their significant potential in drug development and other applications.
Synthesis Analysis
- The synthesis of similar triazole derivatives often involves multi-step reaction sequences starting from simple precursors like methyl nicotinate, transforming through various stages to yield the final triazole compound (Dave, Purohit, Akbari, & Joshi, 2007).
- Specific methods like the Paal-Knorre pyrrole condensation and reactions with thioacetanilides are employed in the synthesis of related compounds (Saidov, Georgiyants, & Demchenko, 2014).
Molecular Structure Analysis
- The molecular structure is typically confirmed using techniques like NMR spectroscopy and elemental analysis. Signals in the NMR spectra at specific ppm values indicate the presence of cyclohexane systems and pyrrole rings in these compounds (Saidov, Georgiyants, & Demchenko, 2014).
Chemical Reactions and Properties
- These compounds often react with various aromatic aldehydes to form substituted triazoles, which can further undergo cyclo-condensation to yield derivatives like thiazolidinones (Dave, Purohit, Akbari, & Joshi, 2007).
Physical Properties Analysis
- The physical properties, such as melting points and solubility, are crucial for understanding the behavior of these compounds in different environments. These properties are determined using standard analytical methods like capillary methods and chromatography (Gotsulya, Verba, Panasenko, & Knysh, 2018).
Chemical Properties Analysis
- The chemical behavior, including reactivity and potential biological activity, is often predicted using computational methods like PASS online service, highlighting the potential for a wide range of biological actions (Hulina & Kaplaushenko, 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Triazole derivatives, including compounds similar to 5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol, have been studied for their antimicrobial properties. Research by Bayrak et al. (2009) demonstrates the synthesis of new 1,2,4-triazoles with notable antimicrobial activity, highlighting the potential of these compounds in combating various microbial infections (Bayrak et al., 2009).
Pharmacological Studies
Another area of research involving triazole derivatives focuses on their pharmacological applications. Dave et al. (2007) synthesized thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole, assessing their antimicrobial and antitubercular activities. This indicates the potential of such compounds in the development of new pharmacological agents (Dave et al., 2007).
Biological Activity Studies
Triazole derivatives are also researched for their biological activities. Kalinina et al. (2015) explored the synthesis of spiro derivatives of 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines, investigating their impact on cell culture viability and proliferative activity. Such studies are crucial for understanding the broader biological implications of these compounds (Kalinina et al., 2015).
Potential Antitumor Applications
Research has also delved into the potential antitumor properties of triazole derivatives. Saidov et al. (2014) conducted a study focusing on the synthesis of new 1,2,4-triazole derivatives and their preliminary evaluation in inhibiting various cancer cell lines, showcasing the relevance of these compounds in cancer research (Saidov et al., 2014).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of triazole derivatives form a significant part of scientific research. Bijev and Prodanova (2007) provide insights into the synthesis of new heterocyclic compounds, including pyrrole derivatives of 4-amino-4H-1,2,4-triazole-3-thiols, which are crucial for understanding the chemical properties and potential applications of these substances (Bijev & Prodanova, 2007).
Eigenschaften
IUPAC Name |
3-cyclohexyl-4-(pyridin-2-ylmethylideneamino)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5S/c20-14-18-17-13(11-6-2-1-3-7-11)19(14)16-10-12-8-4-5-9-15-12/h4-5,8-11H,1-3,6-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZAMKZXLBAXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclohexyl-4-[(pyridin-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)



![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)


![3-fluoro-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5543574.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)
![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)